molecular formula C11H11IN2S B13310802 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13310802
M. Wt: 330.19 g/mol
InChI Key: XZPLVRACHSMWIP-UHFFFAOYSA-N
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Description

3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that features an iodine atom, a thiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Aniline: The final step involves coupling the thiazole derivative with aniline under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Deiodinated thiazole derivatives.

    Substitution: Azido-thiazole derivatives or other substituted thiazoles.

Scientific Research Applications

3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Iodoanilines: Compounds like 4-iodoaniline and 2-iodoaniline share the aniline moiety with an iodine substituent.

Uniqueness

3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to the combination of the thiazole ring and the iodoaniline structure. This combination imparts specific chemical reactivity and potential biological activity that is not observed in simpler thiazole or iodoaniline derivatives.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H11IN2S

Molecular Weight

330.19 g/mol

IUPAC Name

3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H11IN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3

InChI Key

XZPLVRACHSMWIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC(=CC=C2)I

Origin of Product

United States

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